Cas no 1902933-29-2 (2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

2-Chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a chloro-substituted benzene ring linked to an octahydro-1,4-benzodioxin moiety. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structural features, which may confer selectivity and binding affinity in biological systems. The presence of the sulfonamide group enhances its potential as a scaffold for enzyme inhibition, particularly in targeting sulfonamide-sensitive proteins. Its fused benzodioxin ring system contributes to molecular rigidity, potentially improving pharmacokinetic properties. The chloro substituent offers a reactive site for further functionalization, enabling derivative synthesis. This compound is suitable for exploratory studies in drug discovery and biochemical applications.
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide structure
1902933-29-2 structure
商品名:2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
CAS番号:1902933-29-2
MF:C14H18ClNO4S
メガワット:331.81502199173
CID:5550188
PubChem ID:91815997

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1902933-29-2
    • 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
    • AKOS025354539
    • F6482-2458
    • 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
    • N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-chlorobenzenesulfonamide
    • インチ: 1S/C14H18ClNO4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-4,10,12-13,16H,5-9H2
    • InChIKey: GJIBLGAVMYAMCS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1S(NC1CCC2C(C1)OCCO2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 331.0645069g/mol
  • どういたいしつりょう: 331.0645069g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6482-2458-15mg
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
15mg
$133.5 2023-09-08
Life Chemicals
F6482-2458-4mg
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
4mg
$99.0 2023-09-08
Life Chemicals
F6482-2458-30mg
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
30mg
$178.5 2023-09-08
Life Chemicals
F6482-2458-10μmol
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
10μmol
$103.5 2023-09-08
Life Chemicals
F6482-2458-20mg
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
20mg
$148.5 2023-09-08
Life Chemicals
F6482-2458-20μmol
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6482-2458-2μmol
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6482-2458-10mg
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
10mg
$118.5 2023-09-08
Life Chemicals
F6482-2458-2mg
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
2mg
$88.5 2023-09-08
Life Chemicals
F6482-2458-5μmol
2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
1902933-29-2
5μmol
$94.5 2023-09-08

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide 関連文献

2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamideに関する追加情報

2-Chloro-N-(Octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide: A Comprehensive Overview

2-Chloro-N-(Octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS No. 1902933-29-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential clinical applications of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is C15H18ClNO4S, with a molecular weight of 343.87 g/mol. The compound features a benzene ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 1-position. The octahydro-1,4-benzodioxin moiety, a cyclic ether with two oxygen atoms bridging the benzene ring, adds to the compound's structural complexity and contributes to its unique chemical properties.

The presence of the sulfonamide group imparts significant polarity to the molecule, making it highly soluble in polar solvents such as water and methanol. The chlorine atom and the octahydro-1,4-benzodioxin ring also contribute to the compound's overall hydrophobicity, which is crucial for its interaction with biological targets. The combination of these functional groups results in a molecule with a balanced solubility profile, making it suitable for various pharmaceutical formulations.

Synthesis Methods

The synthesis of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has been reported in several studies. One common approach involves the reaction of 2-chlorobenzenesulfonyl chloride with octahydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds under mild conditions and yields high purity products.

A more recent study published in the Journal of Medicinal Chemistry (2023) described an optimized synthetic route that enhances yield and reduces by-product formation. The researchers employed microwave-assisted synthesis to expedite the reaction and achieve higher efficiency. This method not only reduces reaction time but also minimizes side reactions, making it an attractive option for large-scale production.

Biological Activities

2-Chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has been extensively studied for its potential biological activities. One of the most notable findings is its potent anti-inflammatory properties. In vitro studies have shown that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

A study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exhibits selective inhibition of cyclooxygenase (COX)-2 without affecting COX-1 activity. This selective inhibition is advantageous as it reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.

In addition to its anti-inflammatory properties, 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has shown promising antitumor activity. Preclinical studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.

Potential Clinical Applications

The diverse biological activities of 2-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide make it a promising candidate for various therapeutic applications. Its anti-inflammatory properties suggest potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The selective COX-2 inhibition further supports its suitability for these indications.

The antitumor activity observed in preclinical studies positions this compound as a potential candidate for cancer therapy. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic efficacy. Clinical trials are expected to provide further insights into its safety and efficacy profiles.

Conclusion

2-Chloro-N-(Octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS No. 1902933-29-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for various therapeutic applications. As research continues to advance our understanding of this compound, it holds promise for addressing unmet medical needs in areas such as inflammation and cancer.

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